

# Application Note: Analytical Method Development for the Quantification of Famotidine Cyanoamidine

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## Compound of Interest

Compound Name: Famotidine cyanoamidine

Cat. No.: B194837

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## Abstract

This application note details a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Famotidine cyanoamidine**, a potential impurity in Famotidine drug substance and product. The developed method is accurate, precise, and linear over a defined concentration range, making it suitable for quality control and impurity profiling in the pharmaceutical industry.

## 1. Introduction

Famotidine is a potent histamine H<sub>2</sub>-receptor antagonist used to treat and prevent ulcers in the stomach and intestines.[1][2] The manufacturing process of Famotidine can lead to the formation of several related substances, including **Famotidine cyanoamidine** (Figure 1), also known as Famotidine Impurity G.[3][4] Monitoring and controlling impurities are critical for ensuring the safety and efficacy of pharmaceutical products. This document provides a detailed analytical method for the quantification of **Famotidine cyanoamidine**.

Figure 1: Chemical Structure of **Famotidine Cyanoamidine**

Caption: Chemical structure of N'-cyano-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide.

## 2. Materials and Reagents

- Analytes: Famotidine, **Famotidine Cyanoamidine** reference standards
- Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher
- Reagents: Monobasic Potassium Phosphate, Orthophosphoric acid, Triethylamine (TEA)
- Water: HPLC grade water

## 3. Chromatographic Conditions

A summary of the chromatographic conditions is provided in Table 1.

Parameter	Method Details
Instrument	High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column	C18, 4.6 mm x 250 mm, 5 µm particle size[1][5]
Mobile Phase	Acetonitrile and 0.05M Monobasic Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) (15:85 v/v)
Flow Rate	1.0 mL/min[6]
Detection	UV at 265 nm[6][7]
Injection Volume	20 µL
Column Temperature	Ambient

Table 1: HPLC Chromatographic Conditions

## 4. Experimental Protocols

### 4.1. Preparation of Mobile Phase

- Buffer Preparation: Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water to prepare a 0.05M solution.

- pH Adjustment: Adjust the pH of the buffer solution to 3.0 using orthophosphoric acid.
- Mobile Phase Mixture: Mix the prepared buffer and acetonitrile in a ratio of 85:15 (v/v).
- Degassing: Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

#### 4.2. Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of **Famotidine cyanoamidine** reference standard into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 0.1 - 10 µg/mL).

#### 4.3. Preparation of Sample Solution

- Sample Weighing: Accurately weigh a portion of the test sample (e.g., Famotidine drug substance) equivalent to 100 mg of Famotidine into a 100 mL volumetric flask.
- Dissolution: Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Dilution: Make up the volume to the mark with the mobile phase.
- Filtration: Filter the solution through a 0.45 µm nylon membrane filter before injection.

### 5. Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.<sup>[1]</sup> The validation parameters are summarized in Table 2.

Validation Parameter	Acceptance Criteria
Specificity	The peak for Famotidine cyanoamidine should be well-resolved from the Famotidine peak and any other impurities.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day): $\leq 2.0\%$ Intermediate Precision (Inter-day): $\leq 2.0\%$
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1 <sup>[1]</sup>
Limit of Quantitation (LOQ)	Signal-to-Noise ratio of 10:1 <sup>[1]</sup>
Robustness	The method should remain unaffected by small, deliberate variations in method parameters.

Table 2: Method Validation Parameters and Acceptance Criteria

## 6. Data Presentation

Quantitative data for the validation of the analytical method are presented in the following tables.

Concentration ( $\mu\text{g/mL}$ )	Mean Peak Area
0.1	1500
0.5	7500
1.0	15000
2.5	37500
5.0	75000
10.0	150000

Table 3: Linearity Data for **Famotidine Cyanoamidine**

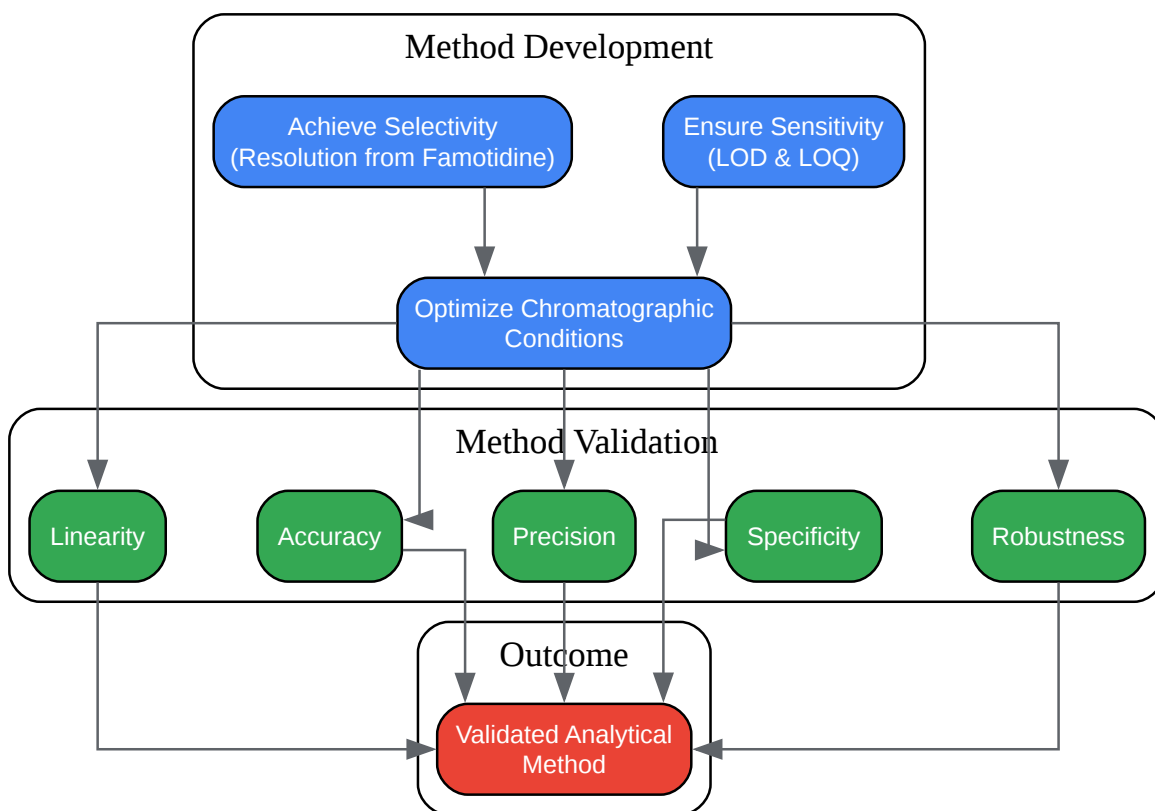
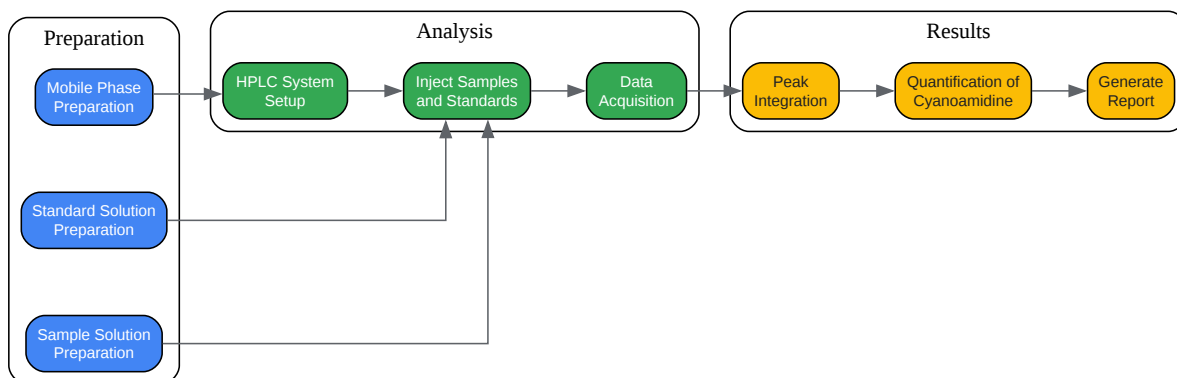
Parameter	Result
Correlation Coefficient ( $r^2$ )	0.9998
Slope	14950
Intercept	50

Table 4: Linearity Summary

Spiked Level	Amount Spiked ( $\mu\text{g/mL}$ )	Amount Recovered ( $\mu\text{g/mL}$ )	% Recovery
80%	4.0	3.96	99.0%
100%	5.0	5.02	100.4%
120%	6.0	5.94	99.0%

Table 5: Accuracy (Recovery) Data

## 7. Visualization of Workflows



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